B1192151 ARQ-751

ARQ-751

Cat. No. B1192151
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARQ-751 is a potent and orally active pan-AKT inhibitor potential antineoplastic activity. ARQ 751 selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis.

Scientific Research Applications

Inhibition of the PI3K/AKT Pathway

ARQ-751 is a selective inhibitor targeting the PI3K/AKT/mTOR pathway, which is crucial in various types of cancers. Studies have shown that this compound, along with its predecessor ARQ 092, inhibits AKT activation effectively. This inhibition occurs by dephosphorylating the active form and preventing the inactive form from localizing into the plasma membrane. These inhibitors exhibit strong anti-tumor activity in several cancer models, particularly in tumors with activated AKT pathways or mutations in AKT1-E17K (Yu et al., 2015).

Combination with Other Therapeutic Agents

Research has explored the combination of this compound with various therapeutic agents, such as PARP inhibitors, CDK4/6 inhibitors, an estrogen receptor antagonist, and chemotherapeutic agents. These combinations have shown enhanced anti-tumor activity in vitro and in vivo. Particularly, the combination of ARQ 751 and olaparib suppressed anchorage-independent growth in breast cancer cells, and the combination with fulvestrant or palbociclib showed significant tumor growth inhibition (Yu et al., 2019).

Clinical Trials and Biomarker Studies

ARQ 751 has been involved in clinical trials, with a focus on biomarker and ctDNA analysis. The phase 1 trial has identified optimal dosing and observed changes in serum insulin and glucose, indicating effective target engagement. Moreover, ctDNA analysis provides insights into patients' responses to therapy, suggesting the potential use of PIK3CA/PIK3R1 and AKT1-E17K mutations as predictive biomarkers for patient selection in clinical studies (Pant et al., 2019).

Targeting Endometrial Tumors

ARQ 751, along with ARQ 092, has been studied for their efficacy in targeting endometrial tumors. These compounds have shown potent inhibition of AKT signaling and downstream pathway signaling. In preclinical models, both compounds exhibited potent anti-proliferative activity in human endometrial cancer cells (Eathiraj et al., 2015).

Phase I Dose Escalation Study

A phase I dose escalation study of ARQ 751 in subjects with advanced solid tumors has been conducted. This study was aimed at determining the maximum tolerated dose in patients with various genetic alterations related to the PI3K-AKT pathway. The study showed that ARQ 751 had a manageable safety profile and demonstrated stable disease in some patients (Pant et al., 2018).

properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ARQ-751;  ARQ 751;  ARQ751; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.